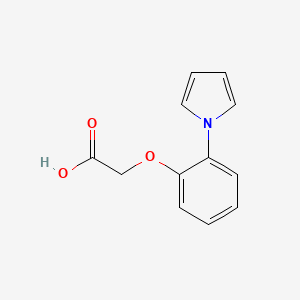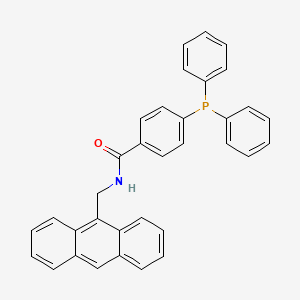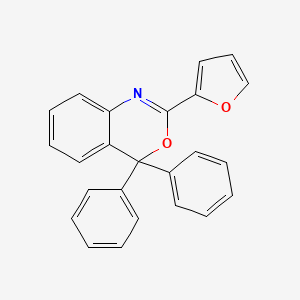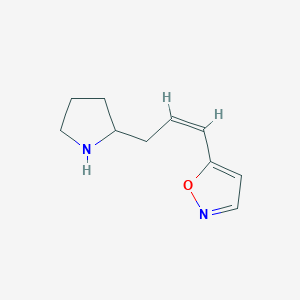![molecular formula C8H10N2O B12897261 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine CAS No. 35162-56-2](/img/structure/B12897261.png)
5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine: is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a furan ring and a pyrazine ring. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is carried out in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
化学反応の分析
Types of Reactions: 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine serves as a valuable scaffold in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Medicine: The compound’s potential therapeutic applications include the development of new medications for treating infections, cancer, and inflammatory diseases. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
作用機序
The exact mechanism of action of 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
類似化合物との比較
Furo[3,4-b]pyrazine, 5,7-dihydro-5,7-dimethyl- (9CI): This compound shares a similar fused ring system but differs in its substitution pattern.
4,7-Dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine: This compound features an oxadiazole ring fused with a pyrazine ring, offering different chemical properties and reactivity.
Uniqueness: 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is unique due to its specific ring fusion and substitution pattern. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
35162-56-2 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
5,7-dimethyl-5,7-dihydrofuro[3,4-b]pyrazine |
InChI |
InChI=1S/C8H10N2O/c1-5-7-8(6(2)11-5)10-4-3-9-7/h3-6H,1-2H3 |
InChIキー |
YCFSXCYRDVVWBU-UHFFFAOYSA-N |
正規SMILES |
CC1C2=NC=CN=C2C(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)






